molecular formula C16H15N3O2 B2786256 N-(3,4-dimethoxyphenyl)quinazolin-4-amine CAS No. 389576-73-2

N-(3,4-dimethoxyphenyl)quinazolin-4-amine

Cat. No.: B2786256
CAS No.: 389576-73-2
M. Wt: 281.315
InChI Key: AVRCYOCVSOUCFT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)quinazolin-4-amine: is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)quinazolin-4-amine typically involves the reaction of 3,4-dimethoxyaniline with a quinazoline derivative. One common method includes the condensation of 3,4-dimethoxyaniline with 2-chloromethyl-4-methyl-quinazoline under anhydrous conditions in the presence of a base such as sodium hydride . The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets in cells. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Uniqueness: N-(3,4-dimethoxyphenyl)quinazolin-4-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and selectivity. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring can enhance its interaction with certain molecular targets, potentially leading to improved therapeutic efficacy.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-14-8-7-11(9-15(14)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRCYOCVSOUCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chloro-quinazoline (82.3 mg, 0.5 mmol), 3,4-dimethoxy-aniline (76.6 mg, 0.5 mmol) and sodium acetate (49.2 mg, 0.6 mmol) similar to example 20 to give 138 mg (92.5%) of off white solids. 1H NMR (CDCl3): 8.74 (s, 1H), 7.91 (t, J=8.7 Hz, 2H), 7.57 (t, J=8.1 Hz, 1H), 7.57 (t, J=8.1 Hz, 1H), 7.45 (s, 1H), 7.38 (d, J=2.4 Hz, 1H), 7.16-7.13 (m, 1H), 6.92 (d, J=8.4 Hz, 1H), 3.93-3.91 (m, 6H).
Quantity
82.3 mg
Type
reactant
Reaction Step One
Quantity
76.6 mg
Type
reactant
Reaction Step One
Quantity
49.2 mg
Type
reactant
Reaction Step One

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